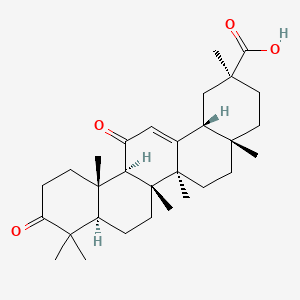

3-Oxoglycyrrhetinic acid

概要

説明

3-Oxoglycyrrhetinic acid: is a pentacyclic triterpenoid compound derived from glycyrrhetinic acid, which is a major bioactive component of licorice root (Glycyrrhiza glabra). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: 3-Oxoglycyrrhetinic acid can be synthesized from glycyrrhetinic acid through oxidation reactions. The typical synthetic route involves the oxidation of glycyrrhetinic acid using reagents such as chromium trioxide in acetic acid or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound generally involves the extraction of glycyrrhetinic acid from licorice root, followed by chemical oxidation. The process includes:

- Extraction of glycyrrhetinic acid from licorice root using solvents like ethanol.

- Purification of glycyrrhetinic acid through crystallization or chromatography.

- Oxidation of glycyrrhetinic acid to this compound using suitable oxidizing agents under controlled conditions .

化学反応の分析

Types of Reactions:

Oxidation: 3-Oxoglycyrrhetinic acid can undergo further oxidation to form various derivatives.

Reduction: It can be reduced to form glycyrrhetinic acid or other reduced derivatives.

Substitution: It can participate in substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Glycyrrhetinic acid.

Substitution: Substituted derivatives depending on the nucleophile used

科学的研究の応用

Anticancer Applications

3-Oxoglycyrrhetinic acid exhibits notable anticancer properties, primarily through its ability to induce apoptosis in cancer cells. Research indicates that this compound can disrupt the actin cytoskeleton, impair angiogenesis, and modulate critical signaling pathways involved in tumor progression.

Case Studies

- A study by Csuk et al. synthesized several derivatives of glycyrrhetinic acid, including this compound, and tested their efficacy against 15 human cancer cell lines. The results showed that specific modifications led to compounds with up to 60 times greater activity than the parent compound .

- Another investigation highlighted that derivatives with amino group substitutions at C-3 exhibited improved selectivity towards tumor cells compared to glycyrrhetinic acid itself .

Antiviral Properties

This compound and its parent compound have shown promising antiviral activities against a range of viruses, including hepatitis and coronaviruses.

Case Studies

- Recent studies have indicated that glycyrrhizic acid formulations, including those containing this compound, were recommended for treating COVID-19 due to their ability to reduce inflammation and viral load in patients .

- Research conducted on animal models demonstrated enhanced antiviral efficacy when glycyrrhizic acid was administered in nanoparticle form, improving bioavailability and targeting inflamed tissues .

Metabolic Disorders

The role of this compound extends into metabolic health, particularly concerning diabetes and obesity.

Case Studies

- A recent investigation reported that certain derivatives improved metabolic parameters in diabetic animal models, showcasing their potential as therapeutic agents for managing blood sugar levels .

- Further research has suggested that these compounds might enhance glucose tolerance through mechanisms involving the modulation of key metabolic pathways .

作用機序

The mechanism of action of 3-oxoglycyrrhetinic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antiviral: Interferes with viral replication and enhances the immune response.

Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways

類似化合物との比較

Glycyrrhetinic acid: The parent compound from which 3-oxoglycyrrhetinic acid is derived.

Glycyrrhizic acid: Another major component of licorice root with similar pharmacological properties.

Betulinic acid: A pentacyclic triterpenoid with comparable anti-inflammatory and anticancer activities.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and therapeutic potential compared to its parent compound, glycyrrhetinic acid .

生物活性

3-Oxoglycyrrhetinic acid (3-OGA) is a bioactive compound derived from glycyrrhetinic acid, which is primarily obtained from the root of the licorice plant (Glycyrrhiza glabra). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, antiviral, and antioxidant properties. This article provides a comprehensive overview of the biological activity of 3-OGA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by its unique molecular structure. The chemical formula for 3-OGA is , with a molecular weight of approximately 474.68 g/mol. Its structure facilitates various interactions with biological targets, which underlie its therapeutic potentials.

1. Anti-Inflammatory Effects

Research indicates that 3-OGA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cell models. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, 3-OGA reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses .

2. Antitumor Activity

This compound has demonstrated promising antitumor effects across multiple cancer types. In vitro studies have revealed that it induces apoptosis in cancer cell lines such as human hepatocellular carcinoma (HepG2) and non-small cell lung cancer cells . Notably, a study highlighted that 3-OGA inhibited tumor growth in xenograft models by downregulating key oncogenic pathways .

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hepatocellular carcinoma | HepG2 | 15 | Induction of apoptosis |

| Non-small cell lung cancer | A549 | 12 | Inhibition of cell proliferation |

| Breast cancer | MCF-7 | 18 | Modulation of apoptotic signaling |

3. Antiviral Properties

In the context of viral infections, 3-OGA has been identified as a potential therapeutic agent against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies suggest that it interacts effectively with the main protease (Mpro) of SARS-CoV-2, forming hydrogen bonds with critical amino acid residues . This interaction may inhibit viral replication and contribute to its antiviral efficacy.

Table 2: Interaction of this compound with SARS-CoV-2 Mpro

| Residue | Interaction Type |

|---|---|

| Leu287 | Hydrogen Bond |

| Asp289 | Hydrogen Bond |

| Glu288 | Hydrophobic |

4. Antioxidant Activity

The antioxidant properties of 3-OGA are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

Case Studies

A notable case study investigated the effects of 3-OGA on chronic inflammation models. In this study, mice treated with 3-OGA showed significant reductions in inflammatory markers compared to control groups. The treatment led to decreased levels of TNF-alpha and IL-6 in serum samples, suggesting its potential application in managing chronic inflammatory diseases .

特性

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWDYPREORDRIT-LPXJIFNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220470 | |

| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7020-50-0 | |

| Record name | 3-Oxoglycyrrhetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7020-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20β)-3,11-dioxoolean-12-en-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural feature of 3-Oxoglycyrrhetinic acid revealed through crystallography?

A1: Crystallographic analysis reveals that this compound molecules self-assemble into chain-like structures called catemers, primarily driven by hydrogen bonding. [, , ] This means individual molecules interact with each other, forming these chains through specific hydrogen bond interactions.

Q2: How does hydrogen bonding occur in this compound crystals?

A2: In this compound crystals, hydrogen bonds form between the carboxyl group (-COOH) of one molecule and the ketone group (C=O) of an adjacent molecule. [, ] This specific interaction, where the carboxyl group acts as a hydrogen bond donor and the ketone acts as an acceptor, leads to the formation of extended catemeric chains within the crystal lattice.

Q3: Are there variations in the hydrogen bonding patterns observed in different crystal structures of this compound?

A3: Yes, subtle variations in hydrogen bonding patterns have been observed. For instance, one study reported hydrogen bonds progressing from the carboxyl group to a ketone group located on a neighboring molecule in an adjacent unit cell. [] Another study identified hydrogen bonds forming between the carboxyl group and a ketone group on a screw-related neighboring molecule. [] These differences might lead to variations in crystal packing and potentially influence physicochemical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。